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Compound of Interest

Compound Name: Lopinavir/Ritonavir

Cat. No.: B1246207 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the lopinavir/ritonavir tablet and soft-gel

capsule formulations, focusing on key performance characteristics supported by experimental

data. The newer tablet formulation was developed to address several limitations of the original

soft-gel capsule, offering significant advantages in terms of stability, patient convenience, and

pharmacokinetic profile.

Key Performance Comparison
The tablet formulation of lopinavir/ritonavir demonstrates comparable bioavailability to the

soft-gel capsule under fed conditions and offers notable improvements in stability and patient-

related factors.[1][2]
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Feature
Lopinavir/Ritonavir
Tablet

Lopinavir/Ritonavir
Soft-Gel Capsule

Key Advantages of
Tablet Formulation

Bioavailability

Bioequivalent to the

soft-gel capsule when

taken with a

moderate-fat meal.[1]

[3]

Reference

formulation.

Comparable efficacy

with improved

convenience.

Food Effect

Diminished food

effect; can be taken

with or without food.[1]

[4]

Significant food effect;

administration with

food is required to

maximize

bioavailability.[1][5]

Increased flexibility for

patients and

potentially better

adherence.

Pharmacokinetic

Variability

Less pharmacokinetic

variability.[1][3]

Higher

pharmacokinetic

variability.[1][3]

More consistent drug

exposure.

Stability

Room temperature

stable; does not

require refrigeration.

[6]

Requires refrigeration

until dispensing and is

sensitive to high

temperatures, with

clumping observed at

45°C.[1]

Improved logistical

feasibility, especially

in resource-limited

settings.

Pill Burden

Reduced pill burden

(e.g., 4 tablets daily

for the recommended

adult dose).[2]

Higher pill burden

(e.g., 6 capsules daily

for the recommended

adult dose).

Enhanced patient

convenience and

potential for better

adherence.

Patient Preference
Generally preferred by

patients.

Less preferred

compared to the tablet

formulation.

Improved patient

satisfaction and

tolerability.

Pharmacokinetic Data
Bioequivalence studies have established that the tablet formulation is comparable to the soft-

gel capsule when administered with food. A significant advantage of the tablet is its reduced
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food effect.

Impact of Food on Bioavailability (Lopinavir)
The following table illustrates the more pronounced effect of a moderate-fat meal on the

bioavailability of the soft-gel capsule compared to the tablet formulation.

Formulation Parameter
Increase with Moderate-Fat
Meal

Tablet Cmax 17.6%

AUC 26.9%

Soft-Gel Capsule Cmax 32.3%

AUC 61.5%

Data sourced from a clinical pharmacology review by the FDA.[4]

Bioequivalence of a Generic Tablet Formulation
The following pharmacokinetic parameters were reported in a bioequivalence study of a

generic lopinavir/ritonavir 200 mg/50 mg film-coated tablet compared to the reference product

(Kaletra® tablets) under fasted conditions. This data provides an example of the

pharmacokinetic profile of the tablet formulation.

Lopinavir Pharmacokinetic Parameters (Fasted State)

Parameter Test Product (Mean ± SD)
Reference Product (Mean ±
SD)

AUC0-t (ng.h/mL) 67584.15 ± 28511.19 69234.82 ± 26757.10

Cmax (ng/mL) 8581.48 ± 2768.13 8720.04 ± 2649.38

Tmax (h) (median, range) 4.00 (2.00 - 6.00) 4.00 (1.00 - 6.00)

Ritonavir Pharmacokinetic Parameters (Fasted State)
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Parameter Test Product (Mean ± SD)
Reference Product (Mean ±
SD)

AUC0-t (ng.h/mL) 4710.27 ± 4108.51 4862.08 ± 4496.18

Cmax (ng/mL) 771.61 ± 626.06 777.67 ± 675.29

Tmax (h) (median, range) 4.00 (1.33 - 6.00) 4.00 (1.67 - 6.00)

Based on a bioequivalence study of a generic tablet formulation.

Experimental Protocols
Bioequivalence Study Protocol
The following outlines a typical bioequivalence study design for lopinavir/ritonavir
formulations.

Study Design: A randomized, open-label, two-period, two-sequence, single-dose, crossover

study.

Subjects: Healthy adult volunteers.

Treatments:

Test Product: Lopinavir/Ritonavir tablet.

Reference Product: Lopinavir/Ritonavir soft-gel capsule.

Administration: A single oral dose of the assigned formulation, typically after an overnight fast

or a standardized high-fat meal. A washout period of at least 7 days separates the two

treatment periods.

Blood Sampling: Serial blood samples are collected at predefined time points before and

after drug administration (e.g., pre-dose, and at various intervals up to 72 hours post-dose).

Bioanalytical Method: Plasma concentrations of lopinavir and ritonavir are determined using

a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-

MS/MS) method.
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Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated using

non-compartmental methods:

Area under the plasma concentration-time curve from time zero to the last measurable

concentration (AUC0-t).

Area under the plasma concentration-time curve extrapolated to infinity (AUC0-∞).

Maximum observed plasma concentration (Cmax).

Time to reach maximum plasma concentration (Tmax).

Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means

(test/reference) for log-transformed AUC and Cmax are calculated. Bioequivalence is

concluded if the 90% confidence intervals fall within the acceptance range of 80-125%.

Dissolution Testing Protocol
Apparatus: USP Apparatus 2 (Paddle).

Dissolution Medium: 900 mL of a suitable buffer, such as phosphate buffer (pH 6.8),

containing a surfactant (e.g., 1% w/v Tween 80) to ensure sink conditions for the poorly

water-soluble drugs.

Temperature: 37 ± 0.5 °C.

Paddle Speed: 50 rpm.

Sampling Times: Samples are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30,

45, and 60 minutes).

Analytical Method: The amount of lopinavir and ritonavir dissolved is quantified using a

validated HPLC method.
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Caption: Workflow of a typical crossover bioequivalence study.
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Caption: Workflow for in vitro dissolution testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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